Olopatadine Methyl Ester is classified under antihistamines and is specifically a second-generation antihistamine. It is derived from olopatadine hydrochloride, which was first developed in the late 20th century. The synthesis of olopatadine methyl ester involves various organic reactions, including esterification processes that modify the parent compound to improve its pharmacological properties.
The synthesis of Olopatadine Methyl Ester can be achieved through several methods, often starting with isoxepac, a precursor compound. The general synthetic pathway involves:
The process has been optimized to enhance yield and purity, utilizing techniques such as column chromatography for purification and careful control of reaction conditions (temperature and time) to minimize impurities .
Olopatadine Methyl Ester has a complex molecular structure characterized by multiple functional groups. Its molecular formula is , and it features a central indene structure with a dimethylamino group and an ester functionality. The stereochemistry of the compound plays a crucial role in its biological activity, with specific configurations being more effective as antihistamines.
Olopatadine Methyl Ester undergoes various chemical reactions that are crucial for its synthesis and functionalization:
The mechanism of action of Olopatadine Methyl Ester primarily involves antagonism at histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects on target tissues, thus reducing symptoms associated with allergies such as sneezing, itching, and inflammation.
Olopatadine Methyl Ester exhibits several notable physical and chemical properties:
Olopatadine Methyl Ester finds applications primarily in the pharmaceutical industry:
Olopatadine Methyl Ester is unambiguously identified by the CAS Registry Number 113805-71-3 and the systematic IUPAC name: methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate [2] [4] [10]. This nomenclature precisely defines its molecular framework:
Alternative chemical names recorded in regulatory and commercial contexts include:
The fundamental molecular parameters of Olopatadine Methyl Ester are:
The defining stereochemical feature is the (11Z)-configuration at the propylidene double bond, where higher priority substituents (dibenzoxepine core and dimethylaminoalkyl chain) adopt a cis orientation [2] [10]. This geometry is critical for molecular planarity and is conserved in pharmacologically active olopatadine derivatives. Computational studies indicate that the Z-configuration permits intramolecular van der Waals contacts between the oxepine ring and propylidene chain, stabilizing a semi-folded conformation [8]. No stereoisomers or enantiomers are reported, as the molecule lacks chiral centers.
Table 1: Atomic Composition and Mass Data
Element | Atom Count | Contribution to MW |
---|---|---|
Carbon (C) | 21 | 252.27 g/mol |
Hydrogen (H) | 23 | 23.18 g/mol |
Nitrogen (N) | 1 | 14.01 g/mol |
Oxygen (O) | 3 | 48.00 g/mol |
Total | - | 337.41 g/mol |
Structurally, Olopatadine Methyl Ester serves as both a synthetic precursor and a recognized impurity of the antihistaminic drug Olopatadine (CAS 5281071). Key comparative features are:
Table 2: Structural Comparison of Olopatadine and Key Derivatives
Compound | Molecular Formula | Key Structural Features | Role/Application |
---|---|---|---|
Olopatadine (Parent) | C₂₁H₂₃NO₃ | -COOH at C2 position | Active pharmaceutical ingredient |
Olopatadine Methyl Ester | C₂₁H₂₃NO₃ | -COOCH₃ at C2 position | Synthetic intermediate/impurity |
Olopatadine HCl | C₂₁H₂₄ClNO₃ | -COOH∙HCl salt; improves water solubility | Drug substance |
Nordoxepin* | C₁₈H₁₉NO | Desmethyl analog; smaller heterocycle | Pharmacological metabolite |
*Nordoxepin included as a structurally related bioactive derivative synthesized via analogous nickel-catalyzed routes [8].
The esterification strategically blocks the carboxylic acid functionality, making this derivative vital for chromatographic method development in Olopatadine quality control [2] [10]. Its lipophilicity (logP ≈ 3.8, estimated) exceeds Olopatadine’s (logP ≈ 2.9), influencing retention in reversed-phase HPLC separations [4].
Crystallography: While single-crystal XRD data for Olopatadine Methyl Ester is not publicly available, its crystallization behavior is documented:
Spectroscopic Characterization: Regulatory-grade reference standards include comprehensive spectral data:
Table 3: Characteristic Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.03 (s) | N(CH₃)₂ protons |
δ 3.65 (s) | -COOCH₃ protons | |
δ 6.25 (t) | Vinyl =CH- (propylidene) | |
FTIR | 1725 cm⁻¹ | Conjugated ester carbonyl |
1630 cm⁻¹ | Exocyclic C=C bond | |
1100–1265 cm⁻¹ | C–O–C asymmetric stretching (oxepine ring) | |
UV-Vis | λ_max 285 nm (ε > 2000) | π→π* transition (extended conjugation) |
The spectral profiles serve as fingerprints for identity confirmation in quality control laboratories, particularly during analytical method validation for Olopatadine drug substance [2] [10]. The absence of O–H stretches (2500–3500 cm⁻¹) in IR distinguishes it from carboxylic acid-containing analogs [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3